Potassium (2,4-dimethylphenyl)trifluoroborate
Overview
Description
Potassium (2,4-dimethylphenyl)trifluoroborate, also known as PTFB, is an important fluorinating reagent used in organic synthesis. It is a highly reactive compound, making it suitable for a variety of applications, including the synthesis of pharmaceuticals, agrochemicals, and other organic molecules. PTFB is a colorless solid with a melting point of 70°C and is soluble in a variety of organic solvents. It is an important fluorinating reagent in organic synthesis due to its high reactivity and selectivity.
Scientific Research Applications
Application Summary
Potassium (2,4-dimethylphenyl)trifluoroborate is used in the field of organic synthesis . It is involved in the Brønsted acid-catalyzed direct substitution of 2-ethoxytetrahydrofuran .
Method of Application
The reaction occurs when tetrafluoroboric acid is used as a catalyst . A variety of alkenyl- and alkynyltrifluoroborate salts readily participate in this reaction .
Cross-Coupling Reactions
Application Summary
Organotrifluoroborates, including Potassium (2,4-dimethylphenyl)trifluoroborate, have emerged as powerful reagents for both carbon–carbon and carbon–heteroatom bond-forming processes . They are often used in cross-coupling reactions .
Method of Application
In cross-coupling reactions, organotrifluoroborates serve as “protected” forms of boronic acids that can be slowly hydrolyzed to their reactive boronate form under basic reaction conditions . They represent stable reservoirs for their more reactive counterparts .
Results and Outcomes
Organotrifluoroborates often afford practical improvements over other boron-based reagents in many transition metal-catalyzed cross-coupling protocols . They have allowed more convenient and selective syntheses of existing substructures, as well as access to novel building blocks .
Heteroatom Conversion
Application Summary
Potassium (2,4-dimethylphenyl)trifluoroborate has been demonstrated for the cross-coupling of potassium (2-(trimethylsilyl)ethoxy)methyltrifluoroborate with heteroaryl chlorides and bromides .
Results and Outcomes
Epoxidation of C=C bonds
Application Summary
Potassium (2,4-dimethylphenyl)trifluoroborate can be used in the epoxidation of C=C bonds in unsaturated alkyl- or aryltrifluoroborates .
Method of Application
The epoxidation process proceeds with full conversion and selectivity, avoiding degradation of the boron functionality .
Synthesis of Novel Building Blocks
Application Summary
New methods in organotrifluoroborate synthesis have allowed more convenient and selective syntheses of existing substructures, as well as access to novel building blocks .
properties
IUPAC Name |
potassium;(2,4-dimethylphenyl)-trifluoroboranuide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BF3.K/c1-6-3-4-8(7(2)5-6)9(10,11)12;/h3-5H,1-2H3;/q-1;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BADMHUYSCWLTIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=C(C=C(C=C1)C)C)(F)(F)F.[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BF3K | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20673891 | |
Record name | Potassium (2,4-dimethylphenyl)(trifluoro)borate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20673891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium (2,4-dimethylphenyl)trifluoroborate | |
CAS RN |
850245-50-0 | |
Record name | Borate(1-), (2,4-dimethylphenyl)trifluoro-, potassium (1:1), (T-4)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=850245-50-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Potassium (2,4-dimethylphenyl)(trifluoro)borate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20673891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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